

Spectroscopic Profile of N-Carbethoxy-L-threonine: A Technical Guide

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Compound of Interest

Compound Name: *N-Carbethoxy-L-threonine*

Cat. No.: *B15185626*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **N-Carbethoxy-L-threonine** (N-(Ethoxycarbonyl)-L-threonine). Due to the limited availability of direct experimental spectra for this specific derivative, this document presents a combination of experimental data for a closely related compound and predicted data based on the parent molecule, L-threonine. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Mass Spectrometry (MS)

The mass spectrum of the N(O,S)-ethoxycarbonyl ethyl ester of threonine provides critical information for the identification and structural elucidation of **N-Carbethoxy-L-threonine**. The derivatization is a common technique used to increase the volatility of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

A common method for the derivatization of amino acids for GC-MS analysis involves the formation of N-ethoxycarbonyl amino acid ethyl esters. This is typically achieved through a one-step process at room temperature using ethyl chloroformate in an ethanol-pyridine mixture. This procedure converts the polar amino and carboxylic acid groups into their more volatile ester and carbamate forms.

Data Presentation:

Table 1: Key Mass Fragments for N(O,S)-Ethoxycarbonylethyl Ester of Threonine

| m/z | Proposed Fragment Ion | Description |
|-----|--|--|
| 219 | [M] ⁺ | Molecular Ion |
| 175 | [M - C ₂ H ₅ OH] ⁺ | Loss of ethanol from the ethyl ester group |
| 146 | [M - COOC ₂ H ₅] ⁺ | Loss of the ethoxycarbonyl group |
| 116 | Further fragmentation | |
| 102 | Further fragmentation | |
| 74 | Fragment characteristic of the threonine backbone | |
| 45 | [C ₂ H ₅ O] ⁺ | Fragment corresponding to the ethoxy group |

Note: The fragmentation pattern is based on the electron ionization (EI) mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **N-Carbethoxy-L-threonine** is not readily available in the public domain. However, the ¹H and ¹³C NMR spectra can be predicted based on the well-established spectral data of the parent compound, L-threonine, and the known chemical shifts of the N-ethoxycarbonyl group.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for **N-Carbethoxy-L-threonine**

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------------------------|--|--------------|---------------------------|
| H α | 4.2 - 4.4 | d | ~2-3 |
| H β | 4.1 - 4.3 | m | |
| H γ (CH ₃) | 1.2 - 1.4 | d | ~6-7 |
| NH | 5.0 - 5.5 | d | ~8-9 |
| OCH ₂ CH ₃ | 4.0 - 4.2 | q | ~7 |
| OCH ₂ CH ₃ | 1.1 - 1.3 | t | ~7 |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for **N-Carbethoxy-L-threonine**

| Carbon | Predicted Chemical Shift (δ , ppm) |
|----------------------------------|--|
| C=O (Carboxyl) | 172 - 175 |
| C=O (Carbethoxy) | 156 - 158 |
| C α | 59 - 61 |
| C β | 67 - 69 |
| C γ (CH ₃) | 19 - 21 |
| OCH ₂ CH ₃ | 61 - 63 |
| OCH ₂ CH ₃ | 14 - 16 |

Note: These are estimated chemical shifts. Actual experimental values may differ.

Experimental Protocol: NMR Spectroscopy

For acquiring NMR spectra, the following general protocol would be employed:

- **Sample Preparation:** Dissolve a few milligrams of **N-Carbethoxy-L-threonine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Record ^1H and ^{13}C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- **Data Processing:** Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Similar to the NMR data, a definitive experimental IR spectrum for **N-Carbethoxy-L-threonine** is not widely published. The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands for **N-Carbethoxy-L-threonine**

| Wavenumber (cm^{-1}) | Functional Group | Vibration |
|---------------------------------|------------------|--|
| 3300 - 3500 | O-H | Stretching (Alcohol) |
| 3200 - 3400 | N-H | Stretching (Amide) |
| 2850 - 3000 | C-H | Stretching (Aliphatic) |
| 1730 - 1750 | C=O | Stretching (Ester or Carboxyl) |
| 1690 - 1720 | C=O | Stretching (Carbamate) |
| 1510 - 1550 | N-H | Bending (Amide II) |
| 1200 - 1300 | C-O | Stretching (Ester and Carboxylic Acid) |
| 1000 - 1100 | C-O | Stretching (Alcohol) |

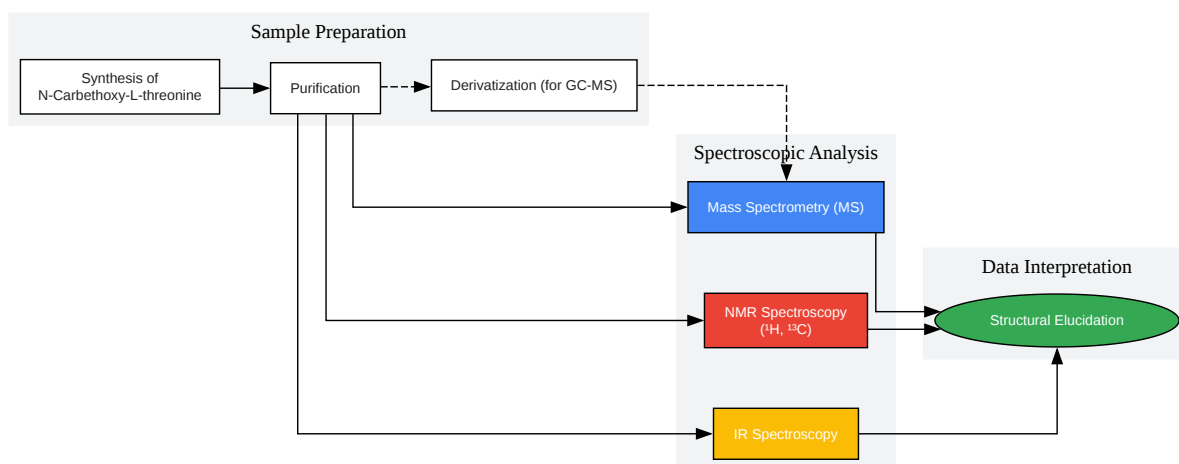
Experimental Protocol: IR Spectroscopy

A standard procedure for obtaining an IR spectrum would be:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000 - 400 cm^{-1}).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **N-Carbethoxy-L-threonine**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **N-Carbethoxy-L-threonine**. For definitive structural confirmation, it is highly recommended to acquire experimental data for the purified compound and perform a thorough analysis, including two-dimensional NMR experiments.

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